![molecular formula C16H14N2O7S B402696 [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate](/img/structure/B402696.png)
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is a complex organic compound that contains a sulfonyl group, a nitrophenyl group, an amino group, and an acetic acid group. This compound is used in organic synthesis and serves as a starting material for the preparation of various pharmaceutical compounds and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields oxadiazole derivatives, which are then acylated with various acid chlorides to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonyl and nitrophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, thiosemicarbazide, and various acid chlorides. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene .
Major Products Formed
The major products formed from these reactions include various oxadiazole derivatives, which have significant biological activity and are used in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial compounds.
Mecanismo De Acción
The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitrophenyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and other proteins in the body .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
Indole derivatives: Compounds with significant biological activity, used in the treatment of various diseases
Uniqueness
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate is unique due to its combination of functional groups, which provide it with a wide range of chemical reactivity and biological activity. This makes it a valuable compound in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C16H14N2O7S |
|---|---|
Peso molecular |
378.4g/mol |
Nombre IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate |
InChI |
InChI=1S/C16H14N2O7S/c19-15(12-5-4-6-13(9-12)18(21)22)11-25-16(20)10-17-26(23,24)14-7-2-1-3-8-14/h1-9,17H,10-11H2 |
Clave InChI |
YGKDQADOLULHGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


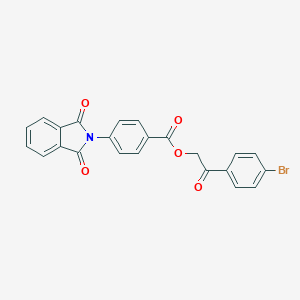
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}propyl)acetamide](/img/structure/B402617.png)
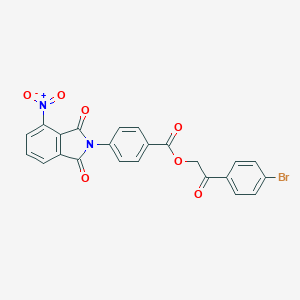
![4-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402620.png)
![3-[(2-Thienylcarbonyl)oxy]phenyl 2-thiophenecarboxylate](/img/structure/B402621.png)
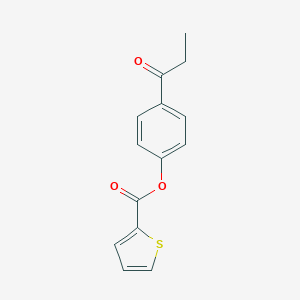
![1-[(2-chlorophenyl)carbonyl]-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B402623.png)
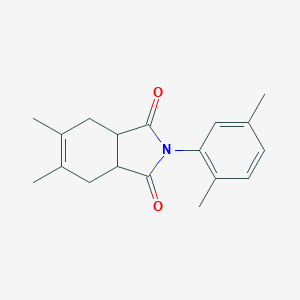
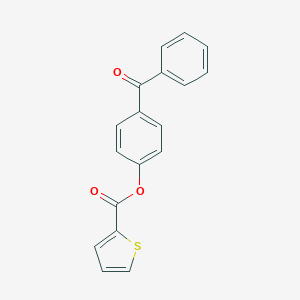
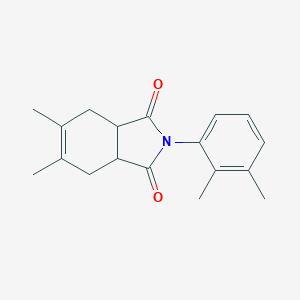
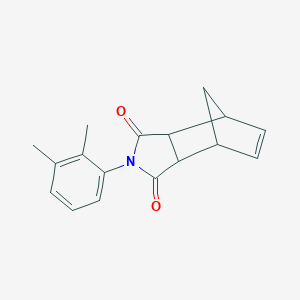
![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402633.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B402635.png)
![2-{[4-(Benzyloxy)-3-methoxybenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402636.png)
